molecular formula C5H13NO2Si B14743049 Methanol, (trimethylsilyl)-, carbamate CAS No. 3124-45-6

Methanol, (trimethylsilyl)-, carbamate

Cat. No.: B14743049
CAS No.: 3124-45-6
M. Wt: 147.25 g/mol
InChI Key: RMFZFEIVKKQDDB-UHFFFAOYSA-N
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Description

Methanol, (trimethylsilyl)-, carbamate is a compound that features a methanol molecule bonded to a trimethylsilyl group and a carbamate group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is then bonded to the rest of the molecule. This structural group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanol, (trimethylsilyl)-, carbamate can be synthesized through various methods. One common approach involves the reaction of methanol with trimethylsilyl chloride in the presence of a base, such as pyridine, to form trimethylsilylmethanol. This intermediate can then react with a carbamoyl chloride to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methanol, (trimethylsilyl)-, carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanol, (trimethylsilyl)-, carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and amines.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methanol, (trimethylsilyl)-, carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on molecules during chemical reactions. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanol, (trimethylsilyl)-, carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s volatility and stability, while the carbamate group provides additional reactivity and potential for hydrogen bonding .

Properties

CAS No.

3124-45-6

Molecular Formula

C5H13NO2Si

Molecular Weight

147.25 g/mol

IUPAC Name

trimethylsilylmethyl carbamate

InChI

InChI=1S/C5H13NO2Si/c1-9(2,3)4-8-5(6)7/h4H2,1-3H3,(H2,6,7)

InChI Key

RMFZFEIVKKQDDB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COC(=O)N

Origin of Product

United States

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